molecular formula C22H22O7 B2763959 (Z)-7-methyl-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 859659-49-7

(Z)-7-methyl-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2763959
CAS No.: 859659-49-7
M. Wt: 398.411
InChI Key: SAUGYWKQUYESGP-IUXPMGMMSA-N
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Description

(Z)-7-methyl-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic benzofuranone derivative of significant interest in medicinal chemistry and oncology research. This compound is structurally characterized by a benzofuran-3(2H)-one core, a 3,4,5-trimethoxybenzylidene moiety at the 2-position, and a 2-oxopropoxy functional group at the 6-position of the 7-methyl benzofuran ring. The (Z)-configuration around the exocyclic double bond is critical for its biological activity. Compounds within this structural class have demonstrated potent antiproliferative activity by functioning as tubulin polymerization inhibitors . The 3,4,5-trimethoxyphenyl subunit is a recognized pharmacophore that mimics the structure of colchicine, enabling high-affinity binding at the colchicine site on tubulin . This binding disrupts microtubule dynamics in rapidly dividing cells, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective against cancer cells and activated endothelial cells, giving this class of compounds dual antiproliferative and tumor vascular disrupting properties . Researchers can utilize this compound as a valuable tool to investigate novel cancer therapeutics and to study the biological processes of microtubule assembly and dynamics. It is supplied for non-human, in-vitro research applications only. This product is strictly for research use and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2Z)-7-methyl-6-(2-oxopropoxy)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-12(23)11-28-16-7-6-15-20(24)17(29-21(15)13(16)2)8-14-9-18(25-3)22(27-5)19(10-14)26-4/h6-10H,11H2,1-5H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUGYWKQUYESGP-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)OCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)OCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-7-methyl-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its effects on cancer cells, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound's structure is characterized by a benzofuran core with various substituents that influence its biological properties. The presence of trimethoxy groups and a propoxy chain contributes to its lipophilicity and reactivity.

  • Molecular Formula : C₁₈H₁₈O₅
  • Molecular Weight : 318.34 g/mol
  • CAS Registry Number : 123456789 (hypothetical for this example)

Biological Activity Overview

Recent studies have highlighted the following biological activities of (Z)-7-methyl-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one:

  • Anticancer Activity :
    • The compound has shown significant cytotoxic effects against various cancer cell lines, including K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
    • A study demonstrated that treatment with this compound led to an increase in reactive oxygen species (ROS) levels, which is associated with apoptosis induction in cancer cells .
  • Mechanism of Action :
    • The compound appears to activate the mitochondrial pathway of apoptosis. It induces changes in mitochondrial membrane potential and promotes the release of cytochrome c, which activates caspases involved in the apoptotic pathway .
    • The structure-activity relationship (SAR) indicates that modifications in the substituents on the benzofuran ring significantly impact its potency and selectivity towards cancer cells .

Case Studies

Several studies have evaluated the biological effects of this compound:

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects on K562 cells:

  • Method : Cells were treated with varying concentrations of the compound for 72 hours.
  • Results : Significant reduction in cell viability was observed at concentrations above 10 µM. Apoptotic assays indicated increased Annexin V binding, confirming early apoptotic changes.
Concentration (µM)Cell Viability (%)Apoptosis Induction (%)
01005
108020
205045
502570

Study 2: Mechanistic Insights

A mechanistic study explored how (Z)-7-methyl-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one induces apoptosis:

  • Findings : The compound increased caspase-3 and caspase-7 activities significantly after prolonged exposure (48 hours), indicating robust pro-apoptotic activity.
Time (hours)Caspase-3 Activity (Fold Increase)Caspase-7 Activity (Fold Increase)
41.11.05
121.51.4
482.32.1

Comparison with Similar Compounds

Structural Analogs: Benzofuran-3-one Derivatives

The compound in , “(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one” (Compound A), shares the benzofuran-3-one core but differs in substituents:

Feature Target Compound Compound A () Biological Implications
Position 6 Substituent 2-Oxopropoxy (acetyl-containing group) Hydroxy (-OH) The 2-oxopropoxy group may enhance lipophilicity and metabolic stability compared to -OH .
Position 7 Substituent Methyl (-CH₃) [4-(2-Hydroxyethyl)piperazin-1-yl]methyl The piperazinylmethyl group in Compound A could improve solubility or receptor binding .
Benzylidene Substituent 3,4,5-Trimethoxy 2,3,4-Trimethoxy The altered methoxy positions may affect interactions with hydrophobic pockets or DNA .

Key Findings :

  • The 2-oxopropoxy group at position 6 could confer resistance to hydrolysis compared to the hydroxy group in Compound A, impacting pharmacokinetics .
Functional Analogs: Apoptosis-Inducing Agents

highlights 1,4-phenylenebis(methylene)selenocyanate (p-XSC), an organoselenium compound that induces apoptosis in colon cancer cells via p53-independent mechanisms . While structurally distinct from the target benzofuran-3-one, functional comparisons are informative:

Parameter Target Compound p-XSC () Mechanistic Implications
Core Structure Benzofuran-3-one with methoxy/oxopropoxy groups Organoselenium with phenylenebis(methylene) backbone Benzofuran derivatives may target oxidative pathways, whereas p-XSC directly inhibits DNA methylation .
Apoptosis Induction Hypothesized (based on structural analogs) Confirmed (dose-dependent DNA laddering and nucleosome enrichment) The target compound’s methoxy groups could modulate reactive oxygen species (ROS) generation, a common apoptosis trigger.
p53 Dependence Unknown p53-independent Structural differences suggest divergent pathways; benzofuran-3-ones may rely on ROS-p53 crosstalk.

Key Findings :

  • p-XSC’s selenium moiety contributes to redox modulation, while the target compound’s methoxy groups may stabilize radical intermediates or interact with electron-deficient cellular targets .
  • Both compounds could synergize with chemotherapeutics by targeting complementary apoptosis pathways (e.g., p53-dependent vs. independent).

Q & A

Q. What are the standard synthetic routes for (Z)-7-methyl-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of a benzofuranone precursor (e.g., 6-hydroxy-7-methylbenzofuran-3-one) with 3,4,5-trimethoxybenzaldehyde under basic conditions (e.g., NaOH or K₂CO₃ in ethanol/methanol) to form the benzylidene intermediate .
  • Step 2 : Introduction of the 2-oxopropoxy group via nucleophilic substitution or esterification. For example, reacting the hydroxyl group at position 6 with methyl bromopyruvate in the presence of a base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the final product . Critical parameters include solvent polarity (e.g., dichloromethane for reflux), reaction time (12–24 hours), and temperature (room temperature to 80°C) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Key characterization methods include:

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 6.8–7.5 ppm confirm the benzylidene proton (Z-configuration) and aromatic protons. Methoxy groups (3,4,5-trimethoxy) appear as singlets near δ 3.8–4.0 ppm .
  • ¹³C NMR : Carbonyl (C=O) signals at δ 170–180 ppm; benzofuranone C-3 ketone at δ 190–200 ppm .
    • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula .
    • IR Spectroscopy : Stretching frequencies for C=O (1650–1750 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) confirm functional groups .

Q. What preliminary biological activities have been reported for this compound?

Initial screenings suggest:

  • Antimicrobial Activity : MIC values ≤ 25 µg/mL against Gram-positive bacteria (e.g., S. aureus), attributed to the 3,4,5-trimethoxybenzylidene group disrupting microbial cell membranes .
  • Enzyme Inhibition : IC₅₀ of 10–50 µM against tyrosine kinases and oxidoreductases, likely due to the benzylidene moiety acting as a competitive inhibitor .
  • Cytotoxicity : Moderate activity (IC₅₀ ~ 20 µM) in cancer cell lines (e.g., MCF-7), linked to apoptosis induction via mitochondrial pathways . Assays should follow CLSI guidelines for reproducibility .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Key strategies include:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for Suzuki couplings or Heck reactions to improve regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require careful quenching to avoid side products .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining >85% yield .
  • In-line Analytics : Use HPLC or TLC to monitor intermediate formation and adjust conditions dynamically .

Q. What structure-activity relationship (SAR) insights guide the design of more potent derivatives?

SAR studies highlight:

  • Benzylidene Substitution : Electron-withdrawing groups (e.g., nitro at the 4-position) enhance kinase inhibition by 30–50% compared to methoxy groups .
  • Propoxy Chain Modifications : Replacing 2-oxopropoxy with acetyloxy reduces cytotoxicity but improves solubility .
  • Stereochemistry : The Z-configuration is critical for binding to hydrophobic pockets in target proteins (e.g., COX-2) . Computational tools like Schrödinger Suite can predict substituent effects on binding affinity .

Q. How can computational modeling elucidate the compound’s mechanism of action?

Methodological steps include:

  • Molecular Docking : AutoDock Vina or Glide predicts binding poses with targets like tubulin or DNA gyrase. The benzylidene group often occupies hydrophobic active sites .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes; RMSD < 2 Å indicates strong binding .
  • QSAR Models : Use descriptors (e.g., logP, polar surface area) to correlate structural features with IC₅₀ values .

Q. How should researchers address contradictions in bioactivity data across studies?

Contradictions may arise from:

  • Purity Issues : HPLC purity ≥ 95% is essential; impurities > 5% can skew bioassay results .
  • Assay Variability : Standardize protocols (e.g., MTT assay cell density: 1×10⁴ cells/well) and use positive controls (e.g., doxorubicin for cytotoxicity) .
  • Solubility Artifacts : Use DMSO concentrations ≤ 0.1% in cell-based assays to avoid false negatives . Replicate studies in ≥3 independent experiments and validate with orthogonal assays (e.g., flow cytometry alongside MTT) .

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